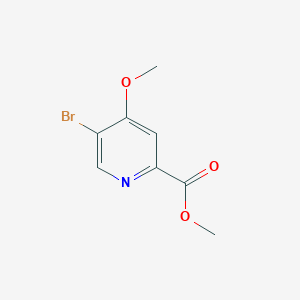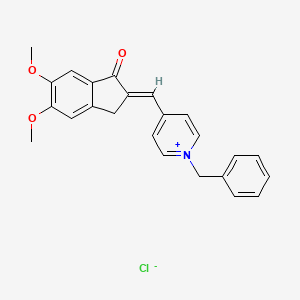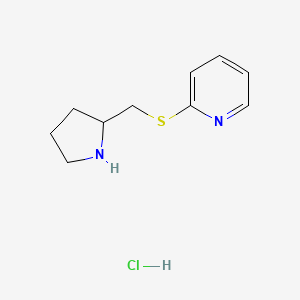![molecular formula C9H20N2 B1429559 [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 259538-03-9](/img/structure/B1429559.png)
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Overview
Description
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine , also known by its chemical formula C₈H₁₈N₂ , is a chiral amine . Its systematic name suggests that it contains a pyrrolidine ring with a methylpropyl substituent at the 1-position. The compound exhibits stereochemistry, with the (2R) configuration indicating the absolute configuration of the chiral center.
Synthesis Analysis
The synthesis of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the cyclization of an appropriate precursor containing the pyrrolidine ring. Further functional group manipulations lead to the desired compound.
Molecular Structure Analysis
The molecular structure of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine consists of the following components:
- A pyrrolidine ring (a five-membered heterocycle)
- A methylpropyl group attached to the nitrogen atom
- A primary amine functional group
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Acid-Base Reactions : As a primary amine, it can act as a base, accepting a proton from an acid.
- Substitution Reactions : The nitrogen atom can undergo nucleophilic substitution reactions.
- Reductive Amination : It can be used as a reagent in reductive amination reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point would be relevant for purification and characterization.
- Solubility : Investigating its solubility in various solvents is crucial.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it’s intended for human use.
- Handling Precautions : Proper handling, storage, and disposal guidelines are necessary.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues for [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine include:
- Biological Activity : Investigate its potential as a drug or bioactive compound.
- Synthetic Modifications : Explore derivatization to enhance properties.
- Structural Elucidation : Further characterize its stereochemistry and conformation.
Please note that the analysis provided here is based on general knowledge, and specific details may vary depending on the context and intended application of the compound. For precise information, consult relevant scientific literature123.
properties
IUPAC Name |
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURJNHWDOYZEK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)

![2-((piperidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429479.png)
![2-((Piperidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429482.png)

![methyl (2E)-3-(dimethylamino)-2-[(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acrylate](/img/structure/B1429485.png)


![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)
![2-(Pyrrolidin-3-yloxy)benzo[d]oxazole hydrochloride](/img/structure/B1429492.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)

